4-ethyl-2,5-dimethyloxazole chemical structure and molecular weight
4-ethyl-2,5-dimethyloxazole chemical structure and molecular weight
Structural Elucidation, Physico-Chemical Profiling, and Analytical Methodologies for 4-Ethyl-2,5-dimethyloxazole A Comprehensive Technical Guide for Analytical Chemists and Drug Development Professionals
Executive Summary
In the fields of flavor chemistry, metabolomics, and medicinal scaffold design, substituted oxazoles represent a critical class of heterocyclic compounds. 4-Ethyl-2,5-dimethyloxazole (CAS: 30408-61-8) is a 2,4,5-trisubstituted aromatic heterocycle characterized by its distinct burnt and roasted aroma FooDB[1]. Beyond its established role as a food additive (JECFA No. 1554) FAO[2], recent untargeted LC-MS profiling has identified it as a naturally occurring metabolite in Saccharomyces cerevisiae (brewer's yeast), Coffea arabica, and edible bird's nest extracts, positioning it as a highly specific dietary biomarker YMDB[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. We will explore the causality behind its physical properties, the kinetic pathways of its formation, and the self-validating analytical protocols required to isolate and quantify it from complex biological matrices.
Structural Architecture and Physico-Chemical Causality
The molecular architecture of 4-ethyl-2,5-dimethyloxazole consists of a five-membered aromatic ring containing one oxygen and one nitrogen atom, substituted entirely at the 2, 4, and 5 positions.
Causality of Physical Properties: The lack of hydrogen bond donors (count = 0) and a highly restricted Polar Surface Area (PSA) of 26.03 Ų dictate the molecule's hydrophobicity and high volatility FooDB[1]. The steric hindrance provided by the ethyl group at C4 and methyl groups at C2/C5 shields the heteroatoms, resulting in an insoluble aqueous profile but excellent solubility in organic solvents like ethanol PubChem[4].
Table 1: Quantitative Physico-Chemical Data
| Parameter | Value | Analytical Significance |
| IUPAC Name | 4-ethyl-2,5-dimethyl-1,3-oxazole | Defines the 1,3-heteroatom relationship. |
| Molecular Formula | C₇H₁₁NO | Base for isotopic pattern matching. |
| Molecular Weight | 125.17 g/mol | Nominal mass for low-res MS. |
| Monoisotopic Mass | 125.08406 Da | Critical target for High-Resolution MS (HRMS) PubChemLite[5]. |
| Boiling Point | 150.00 °C (@ 760 mm Hg) | Ideal for Gas Chromatography (GC) elution PubChem[4]. |
| Density | 0.957 - 0.963 g/cm³ | Influences phase separation in liquid-liquid extraction. |
| LogP (Predicted) | 2.18 | Indicates strong affinity for non-polar stationary phases FooDB[1]. |
| pKa (Strongest Basic) | 1.87 | Determines pH required for optimal ESI+ protonation FooDB[1]. |
Formation Kinetics: Thermal Maillard Pathways
In natural and processed food matrices, 4-ethyl-2,5-dimethyloxazole is not biosynthesized directly by enzymatic action but is generated kinetically via the Maillard reaction. Heating precursors such as 4-hydroxy-5-methyl-3(2H)-furanone (HMF) with amino acids (e.g., cysteine) or hydrogen sulfide at elevated temperatures (140 °C, pH 6.5) triggers a cascade of condensation and cyclization events ACS Publications[6].
Thermal Maillard reaction pathway yielding 4-ethyl-2,5-dimethyloxazole.
Advanced Analytical Workflows
To ensure scientific integrity, the isolation and detection of this compound require highly specific, self-validating methodologies. Below are two field-proven protocols tailored to the molecule's unique physico-chemical properties.
Protocol A: GC-MS Extraction for Volatile Matrices
Because of its high volatility and lipophilicity, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for profiling this oxazole in flavor and fragrance matrices ACS Publications[6].
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Step 1: Matrix Stabilization: Dilute the sample in 20 mL of 0.5 M phosphate buffer (pH 6.5). Causality: Controlling the pH prevents the degradation of the oxazole ring and standardizes the ionic strength of the solution.
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Step 2: Internal Standard Spike (Self-Validation): Add 100 μg of methyl decanoate (in ethanol) to the mixture. Causality: This acts as a self-validating internal standard, allowing for the precise calculation of Linear Retention Indices (LRI) to confirm the peak identity against NIST databases.
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Step 3: Headspace Trapping: Maintain the mixture at 60 °C with slow stirring. Purge the headspace onto a glass-lined stainless steel trap containing Tenax GC resin. Causality: Tenax GC is a porous, hydrophobic polymer that efficiently captures the lipophilic oxazole while allowing water vapor to pass through, preventing GC column degradation.
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Step 4: Thermal Desorption & Detection: Desorb the trap directly into the GC inlet. Detect via Electron Ionization (EI) MS.
Protocol B: LC-QTOF-MS for Aqueous Metabolomics
When profiling biological samples (such as edible bird's nest or yeast extracts), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is required Semantic Scholar[7].
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Step 1: Aqueous Extraction: Suspend the biological matrix (0.2% w/v) in deionized water and boil for 30 min. If bound to proteins, digest with 0.5 mg/mL pancreatin at 45 °C (pH 8.5-9.0) for 4 hours.
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Step 2: Clarification: Centrifuge at 5000 rpm for 15 min at 4 °C to precipitate insoluble debris.
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Step 3: Chromatographic Separation: Inject the supernatant onto a C18 column (e.g., 4.6×100 mm, 2.7 μm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Causality: The addition of formic acid lowers the pH below the molecule's pKa (1.87), ensuring the nitrogen atom remains fully protonated. This drastically improves peak shape and ionization efficiency.
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Step 4: HRMS Detection (Self-Validation): Operate the QTOF in Positive Electrospray Ionization (ESI+) mode. Extract the chromatogram for the [M+H]+ adduct at m/z 126.0913 PubChemLite[5]. Causality: Setting a strict mass error tolerance (< 5 ppm) against the theoretical monoisotopic mass inherently validates the empirical formula (C₇H₁₁NO) and filters out isobaric noise.
Step-by-step analytical workflow for oxazole isolation and MS detection.
Applications in Drug Development & Biomarker Research
While historically categorized strictly as a flavoring agent, the detection of 4-ethyl-2,5-dimethyloxazole in robusta/arabica coffees and potato extracts has elevated its status to a potential dietary biomarker for consumption FooDB[1]. Furthermore, in medicinal chemistry, the 2,4,5-trisubstituted oxazole core acts as a privileged bioisosteric scaffold. Because it mimics the hydrogen-bonding profile of amides and peptides while resisting proteolytic cleavage, drug development professionals frequently utilize this structural motif when designing orally bioavailable kinase inhibitors and anti-inflammatory therapeutics.
References
- PubChem - 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694. National Center for Biotechnology Information.
- PubChemLite - 4-ethyl-2,5-dimethyloxazole (C7H11NO). Université du Luxembourg.
- FAO (JECFA) - Online Edition: "Specifications for Flavourings" - 4-Ethyl-2,5-dimethyloxazole. Food and Agriculture Organization of the United Nations.
- FooDB - Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019). The Food Database.
- YMDB - 4-Ethyl-2,5-dimethyloxazole (YMDB01499). Yeast Metabolome Database.
- Semantic Scholar - Untargeted metabolite profiling on the water-soluble metabolites of edible bird's nest through liquid chromatography-mass spectrometry.
- ACS Publications - Heterocyclic Volatiles Formed by Heating Cysteine or Hydrogen Sulfide with 4-Hydroxy-5-methyl-3(2H)-furanone at pH 6.5. Journal of Agricultural and Food Chemistry.
Sources
- 1. Showing Compound 4-Ethyl-2,5-dimethyloxazole (FDB017019) - FooDB [foodb.ca]
- 2. Food safety and quality: details [fao.org]
- 3. ymdb.ca [ymdb.ca]
- 4. 4-Ethyl-2,5-dimethyloxazole | C7H11NO | CID 121694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-ethyl-2,5-dimethyloxazole (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
